molecular formula C12H8INO2 B3118998 2-Iodopyridin-3-yl benzoate CAS No. 245039-51-4

2-Iodopyridin-3-yl benzoate

Cat. No.: B3118998
CAS No.: 245039-51-4
M. Wt: 325.1 g/mol
InChI Key: ZJTIOGJLRSERNL-UHFFFAOYSA-N
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Description

Strategic Importance of Halogenated Pyridines in Contemporary Chemical Transformations

Halogenated pyridines are fundamental building blocks in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnsf.govnih.govacs.org The introduction of a halogen atom onto the pyridine (B92270) ring is a critical step that enables a wide array of subsequent chemical reactions. numberanalytics.com This functionalization is vital for creating diverse molecular structures necessary for structure-activity relationship (SAR) studies, which are essential in drug discovery. chemrxiv.orgnsf.gov

The carbon-halogen bond, particularly the carbon-iodine bond, serves as a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This strategic placement of a halogen allows synthetic chemists to use halopyridines as key intermediates for constructing more complex, target-oriented molecules. chemrxiv.orgnsf.gov Pyridine halogenation reactions are therefore crucial for generating the vast number of derivatives required for modern chemical research. chemrxiv.orgnsf.gov

Significance of Pyridine-Benzoate Scaffolds as Versatile Building Blocks

The pyridine scaffold is a ubiquitous feature in many biologically active compounds and approved drugs. researchgate.netnih.gov Its presence is noted in medications for a wide range of conditions, including cancer, hypertension, and bacterial infections. researchgate.netdovepress.com The nitrogen atom in the pyridine ring can improve properties like water solubility, which is a desirable characteristic for pharmaceutical candidates. nih.gov The pyridine ring system is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. dovepress.com

The benzoate (B1203000) moiety, attached to the pyridine core, also plays a crucial role. The substituent on the benzoate ring can significantly influence the molecule's biological activity and chemical reactivity. For instance, in the related compound 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate, the methoxy (B1213986) group on the benzoate ring is expected to alter its electronic properties and potential interactions with biological macromolecules. Therefore, the pyridine-benzoate scaffold offers a modular platform where modifications on either the pyridine or the benzoate part can be used to fine-tune the properties of the final compound.

Overview of the Synthetic Utility and Reactivity Profile of 2-Iodopyridin-3-yl benzoate

The synthetic utility of this compound is primarily dictated by the reactivity of the iodo-substituent and the ester linkage. The iodine atom at the 2-position of the pyridine ring makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecular architectures.

Expected reactions include:

Suzuki Coupling: Reaction with boronic acids to form a new C-C bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Nucleophilic Aromatic Substitution: The iodine atom can be replaced by various nucleophiles under specific conditions.

The ester linkage of the benzoate group is another reactive site, susceptible to hydrolysis under acidic or basic conditions to yield 2-hydroxypyridine (B17775) and benzoic acid derivatives.

Table 1: Predicted Reactivity Profile of this compound

Reactive SiteReaction TypePotential ReagentsProduct Type
C-I bond (Pyridine ring)Suzuki CouplingR-B(OH)₂, Pd catalyst, Base2-Arylpyridin-3-yl benzoate
C-I bond (Pyridine ring)Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, Base2-(Alkynyl)pyridin-3-yl benzoate
C-I bond (Pyridine ring)Heck CouplingAlkene, Pd catalyst, Base2-(Alkenyl)pyridin-3-yl benzoate
C-I bond (Pyridine ring)Buchwald-Hartwig AminationR₂NH, Pd catalyst, Base2-(Amino)pyridin-3-yl benzoate
Ester LinkageHydrolysisH₃O⁺ or OH⁻2-Hydroxypyridine + Benzoic acid

Table 2: Physicochemical Properties of a Structurally Related Compound Data for the exact compound this compound is not readily available. The table below lists properties for the similar compound 2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate .

PropertyValueSource
CAS Number246022-00-4 molport.comnih.govarctomsci.com
Molecular FormulaC₁₃H₇F₃INO₂ molport.com
Molecular Weight393.104 g/mol molport.com
IUPAC Name2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate molport.com

Historical Context and Evolution of Iodopyridine Chemistry Relevant to this compound

The study of pyridine chemistry, including its halogenation, has a history spanning over a century. chemrxiv.org Early methods for halogenating pyridines often required harsh conditions, such as high temperatures and the use of strong acids, due to the pyridine ring's electron-deficient nature, which makes it less reactive towards electrophilic aromatic substitution. chemrxiv.orgnsf.gov These early procedures were often limited in scope and could lead to the formation of multiple regioisomeric products. nsf.gov

The mid-20th century saw a more systematic exploration of pyridine derivatives, driven by their potential in medicinal and agrochemical chemistry. A significant advancement in the field has been the development of more selective and milder halogenation techniques. These include metalation-halogenation sequences, where the pyridine ring is first treated with a strong base to create a nucleophilic site for reaction with a halogen source. chemrxiv.orgnsf.gov More recently, innovative methods have emerged, such as those using designed phosphine (B1218219) reagents or exploiting Zincke imine intermediates, to achieve highly regioselective halogenation of the pyridine core under mild conditions. chemrxiv.orgnsf.govnih.govacs.org These modern synthetic strategies have greatly expanded the ability of chemists to prepare specific iodopyridine isomers, which are crucial precursors for compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodopyridin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTIOGJLRSERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301274
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-51-4
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245039-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2 Iodopyridin 3 Yl Benzoate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in 2-Iodopyridin-3-yl benzoate (B1203000) is the principal site of reactivity for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. ambeed.com

Suzuki-Miyaura Coupling for Aryl-Aryl and Alkyl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org In the context of 2-Iodopyridin-3-yl benzoate, this reaction allows for the introduction of various aryl and alkyl groups at the C2 position of the pyridine (B92270) ring.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryAryl/Alkyl Boronic Acid/EsterCatalyst SystemBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Phenylpyridin-3-yl benzoate
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane2-(4-Methoxyphenyl)pyridin-3-yl benzoate
3Methylboronic acidPd(OAc)₂/SPhosK₃PO₄THF2-Methylpyridin-3-yl benzoate

The B-alkyl Suzuki-Miyaura cross-coupling is a robust method for creating C(sp³)–C(sp²) bonds. nih.gov This reaction is advantageous because the alkyl borane (B79455) coupling partners can be generated under mild conditions through the hydroboration of olefins, and they tolerate a wide array of functional groups. nih.gov While traditional methods often require high temperatures, recent advancements have enabled these reactions to proceed under milder, even room temperature, conditions, sometimes utilizing photocatalysis. nih.govsigmaaldrich.com

Sonogashira Coupling for C(sp)-C(sp2) Bond Construction

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgscirp.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is instrumental in the synthesis of arylalkynes. libretexts.orgnih.gov

For this compound, the Sonogashira coupling facilitates the introduction of an alkynyl group at the C2 position. The generally accepted mechanism involves two independent catalytic cycles for the palladium and copper components. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneCatalyst SystemBaseSolventProduct
1PhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF2-(Phenylethynyl)pyridin-3-yl benzoate
2TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NHTHF2-((Trimethylsilyl)ethynyl)pyridin-3-yl benzoate
31-HeptynePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane2-(Hept-1-yn-1-yl)pyridin-3-yl benzoate

Recent protocols have also explored nickel-catalyzed Sonogashira couplings, which can be advantageous for their facile oxidative addition with C(sp²) partners under mild conditions. nih.gov

Negishi Coupling and Organozinc Reagent Applications

The Negishi coupling is a transition metal-catalyzed reaction that forms C-C bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.orgresearchgate.net This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are commonly used, though nickel catalysts are also effective. wikipedia.org

In the case of this compound, an organozinc reagent (R-ZnX) would be used to introduce an R group at the C2 position. The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organozinc reagent and reductive elimination.

Table 3: Illustrative Negishi Coupling Reactions

EntryOrganozinc ReagentCatalystLigandSolventProduct
1Phenylzinc chloridePd₂(dba)₃P(o-tol)₃THF2-Phenylpyridin-3-yl benzoate
2Ethylzinc bromideNi(acac)₂PPh₃DMF2-Ethylpyridin-3-yl benzoate
3Vinylzinc chloridePd(PPh₃)₄-Dioxane2-Vinylpyridin-3-yl benzoate

The preparation of the requisite organozinc reagents is a key consideration for this methodology. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nrochemistry.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.org

For this compound, this reaction enables the synthesis of 2-aminopyridine (B139424) derivatives. The catalytic system typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results. nrochemistry.comresearchgate.net The mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nrochemistry.comwikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventProduct
1AnilinePd₂(dba)₃/BINAPNaOt-BuToluene2-(Phenylamino)pyridin-3-yl benzoate
2MorpholinePd(OAc)₂/XPhosCs₂CO₃Dioxane2-Morpholinopyridin-3-yl benzoate
3Benzylamine (B48309)PdCl₂(dppf)K₃PO₄THF2-(Benzylamino)pyridin-3-yl benzoate

The use of weak bases can be crucial in cases where the starting material is sensitive to decomposition. acs.org

Stille, Heck, and Other Palladium-Catalyzed C-C Coupling Methodologies

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve an organostannane like tributyl(phenyl)stannane to yield 2-phenylpyridin-3-yl benzoate. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.govresearchgate.net With this compound, an alkene such as styrene (B11656) could be used to form 2-styrylpyridin-3-yl benzoate. The reaction mechanism initiates with the oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The presence of ortho-substituted heterocycles like 2-iodopyridine (B156620) can sometimes lead to lower yields due to potential catalyst poisoning. nih.gov

Reactivity of the Benzoate Ester Moiety

The benzoate ester group in this compound is generally stable under the neutral or basic conditions of many palladium-catalyzed cross-coupling reactions. However, it can undergo transformations typical of esters, most notably hydrolysis.

Under acidic or basic aqueous conditions, the ester can be hydrolyzed to yield 2-iodopyridin-3-ol (B189409) and benzoic acid. This reaction is a standard ester hydrolysis mechanism involving nucleophilic acyl substitution. The stability of the ester can be influenced by steric and electronic factors.

Additionally, the ester can be cleaved reductively. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding alcohol, yielding (2-iodopyridin-3-yl)methanol and benzyl (B1604629) alcohol. organic-chemistry.org This transformation proceeds via the reduction of the carbonyl group.

Hydrolysis and Transesterification Pathways

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification reactions. georganics.sk These transformations are typically catalyzed by acids or bases.

Hydrolysis: Under aqueous acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-iodopyridin-3-ol and benzoic acid. The reaction mechanism involves nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. The electron-withdrawing nature of the 2-iodopyridyl group can influence the rate of this reaction.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. google.com This process involves the exchange of the 2-iodopyridin-3-ol moiety with another alcohol, resulting in the formation of a new ester and 2-iodopyridin-3-ol. google.com The choice of catalyst and reaction conditions can be tailored to favor the desired product. google.com

ReactionReagents and ConditionsProducts
HydrolysisH₂O, H⁺ or OH⁻2-Iodopyridin-3-ol, Benzoic acid
TransesterificationR-OH, H⁺ or BaseNew benzoate ester (R-O-C(=O)Ph), 2-Iodopyridin-3-ol

Reductions and Other Functional Group Manipulations of the Ester

The ester functional group in this compound can be transformed into other functionalities through various reduction and manipulation reactions. georganics.sk

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-iodopyridin-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Other Manipulations: The ester group can serve as a precursor for other functional groups. For instance, reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of tertiary alcohols.

TransformationReagentsProduct
Reduction to AlcoholLithium aluminum hydride (LiAlH₄)(2-Iodopyridin-3-yl)methanol
Reaction with OrganometallicsGrignard reagents (R-MgX)Tertiary alcohol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitrogen atom and the iodo and benzoate substituents. However, it is activated towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult. The presence of the deactivating groups directs incoming electrophiles to specific positions, though harsh reaction conditions are often required.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom and activated by the iodo group, makes it susceptible to nucleophilic attack. beilstein-journals.org Strong nucleophiles can displace the iodide ion, leading to the introduction of new functional groups at the 2-position. The reaction proceeds through a Meisenheimer-like intermediate.

Reaction TypeReactivityKey Factors
Electrophilic SubstitutionDeactivatedElectron-withdrawing nature of the pyridine nitrogen and substituents.
Nucleophilic SubstitutionActivatedElectron-deficient ring, leaving group ability of iodide. beilstein-journals.org

Metalation Strategies and Subsequent Quenching Reactions

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. uni-muenchen.de In the case of this compound, the substituents can direct deprotonation to specific positions on the pyridine ring using strong bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide). uni-muenchen.deuni-muenchen.de

The resulting organometallic intermediate can then be quenched with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. For instance, quenching with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide followed by acidification provides the corresponding carboxylic acid.

StepReagentsIntermediate/Product
MetalationStrong base (e.g., LDA, TMP-bases)Lithiated or zincated pyridyl species
QuenchingElectrophile (e.g., R-CHO, CO₂)Functionalized pyridine derivative

Radical Reactions Involving the C-I Bond for Functionalization

The carbon-iodine (C-I) bond in this compound is relatively weak and can be cleaved homolytically to generate a 2-pyridyl radical. researchgate.netrsc.org This radical intermediate can then participate in a variety of functionalization reactions.

Radical Cyclizations: Intramolecular radical cyclizations can be initiated by the formation of the 2-pyridyl radical, leading to the synthesis of fused heterocyclic systems. researchgate.net

Cross-Coupling Reactions: The 2-pyridyl radical can be trapped by various radical acceptors in intermolecular reactions. rsc.org Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions, enabling a range of C-C and C-heteroatom bond-forming reactions. nih.gov These methods often exhibit broad functional group tolerance. rsc.org

Reaction TypeConditionsOutcome
Radical CyclizationRadical initiator (e.g., AIBN, light)Fused heterocyclic systems
Radical Cross-CouplingPhotoredox catalyst, radical acceptorFunctionalized pyridine derivatives

Derivatives and Analogues Synthesized from 2 Iodopyridin 3 Yl Benzoate

Functionalization and Diversification of the Pyridine (B92270) Ring

The pyridine ring of 2-Iodopyridin-3-yl benzoate (B1203000) is amenable to several functionalization strategies, primarily exploiting the reactivity of the carbon-iodine bond and, to a lesser extent, direct C-H activation.

Transition metal-catalyzed cross-coupling reactions are the most prominent methods for modifying the pyridine core. The iodo group at the C2 position serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents by coupling the iodo-pyridine with various boronic acids or esters. For instance, related 3-iodopyridine (B74083) derivatives are readily coupled with arylboronic acids to form biaryl structures. nih.gov The reaction tolerates the ester functionality, allowing for the direct synthesis of complex molecules. thieme-connect.com

Sonogashira Coupling : The introduction of alkynyl groups is achieved via palladium-copper co-catalyzed Sonogashira coupling. This reaction has been demonstrated on 2-amino-3-iodopyridines, where terminal alkynes (including those bearing benzoate groups) are coupled to the C3 position to yield 3-alkynyl-2-aminopyridines. rsc.org These intermediates are crucial for building fused ring systems. rsc.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Regioselective amination of related dihalopyridines, such as 2-chloro-3-iodopyridine, demonstrates that the more reactive C-I bond can be selectively targeted to introduce amine substituents. acs.org This method can be used to synthesize aminopyridine derivatives from 2-Iodopyridin-3-yl benzoate.

Heck Coupling : The palladium-catalyzed Heck reaction allows for the introduction of alkenyl groups at the C2 position.

C-H Functionalization : While less common than cross-coupling at the C-I bond, direct C-H functionalization offers an alternative route for diversification. Methodologies for the direct arylation of C-H bonds in aromatic amides have been developed, suggesting potential for similar transformations on the pyridine ring of this compound under specific directing group guidance. nih.gov BF3-mediated oxidative cross-couplings have also been shown to functionalize the C4 position of 3-substituted pyridines. uni-muenchen.de

Table 1: Examples of Pyridine Ring Functionalization Reactions

Reaction Type Reagents/Catalyst Product Type
Suzuki-Miyaura Coupling R-B(OH)₂, Pd Catalyst, Base 2-Aryl/Heteroaryl-pyridin-3-yl benzoate
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalyst, Base 2-Alkynyl-pyridin-3-yl benzoate
Buchwald-Hartwig Amination Amine, Pd Catalyst, Base 2-Amino-pyridin-3-yl benzoate derivative
Heck Coupling Alkene, Pd Catalyst, Base 2-Alkenyl-pyridin-3-yl benzoate

Modification and Elaboration of the Benzoate Ester Moiety

The benzoate ester group can be readily modified without affecting the iodo-pyridine core, providing another axis for generating structural diversity.

Ester Hydrolysis : The ester can be saponified under basic conditions to yield the corresponding carboxylic acid, 2-iodopyridin-3-ol (B189409), after tautomerization and protonation. This acid can then be re-esterified or converted to an amide.

Transesterification : The benzoate can be exchanged for other ester groups by reacting the parent compound with different alcohols under catalytic conditions.

Ammonolysis/Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. This transformation is common in the synthesis of bioactive molecules.

Synthesis of Analogues : A primary route to analogues involves starting the synthesis not with benzoic acid, but with a substituted benzoic acid. For example, 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate and 2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate have been synthesized by reacting 2-iodopyridin-3-ol with the corresponding acyl chloride or carboxylic acid. molport.com

Table 2: Modifications of the Benzoate Moiety

Reaction Type Reagents Resulting Functional Group
Hydrolysis NaOH, H₂O Carboxylic Acid (via the pyridinol)
Ammonolysis NH₃, MeOH Primary Amide
Esterification (from pyridinol) R-COOH, DCC, DMAP Modified Ester
Amidation (from pyridinol) R-NH₂, Coupling Agent Amide

Halogen Exchange Reactions and Orthogonal Halogenation Strategies

The iodine atom is not only a handle for cross-coupling but can also be exchanged for other halogens or undergo metal-halogen exchange to generate highly reactive intermediates.

Metal-Halogen Exchange : The carbon-iodine bond can undergo exchange with organolithium or organomagnesium reagents (e.g., i-PrMgCl·LiCl) to form a pyridyl-magnesium or -lithium species. d-nb.infod-nb.info This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, CO₂, borates) to install new functional groups. d-nb.inforesearchgate.net This method is particularly useful for functionalizations not achievable through cross-coupling.

Orthogonal Reactivity : In substrates containing multiple, different halogen atoms, the reactivity differences can be exploited for selective functionalization. For instance, in 5-bromo-3-iodopyridin-2-amine, a close analogue, Suzuki coupling occurs selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. rsc.org This principle allows for a stepwise and controlled diversification of the pyridine ring. Similarly, in 2-chloro-5-iodopyridine, Pd-catalyzed amination occurs chemoselectively at the C-I bond. orgsyn.org

Construction of Fused and Bridged Heterocyclic Systems

This compound and its immediate derivatives are valuable precursors for synthesizing polycyclic heteroaromatic compounds, which are common scaffolds in medicinal chemistry. sioc-journal.cngoogle.com

Tandem/Domino Reactions : A common strategy involves an initial functionalization of the C2 position, followed by an intramolecular cyclization that engages the substituent at C3 (the ester or a derivative thereof). For example, Sonogashira coupling of a 3-iodo-2-aminopyridine with an alkyne, followed by an acid-catalyzed or base-mediated cyclization, is a well-established route to 7-azaindoles (pyrrolo[2,3-b]pyridines). rsc.org

Annulation Reactions : Palladium-catalyzed annulation of internal alkynes with benzylidene(o-iodopyridinyl)amines has been used to construct pyridopyrrolo[2,1-a]isoindoles. clockss.org

Intramolecular Cyclization : Following the introduction of a suitable group at the C2 position, intramolecular cyclization can form a new ring. For example, 2,3-diaminopyridines, formed via sequential aminations of 2-chloro-3-iodopyridine, can be treated with reagents like triphosgene (B27547) to afford fused imidazo[4,5-b]pyridin-2-ones. acs.org Similarly, various methods exist for the intramolecular cyclization of substituted phenols or anilines to form benzofuro- or benzopyrrolo-fused systems. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems

Precursor Type Key Reaction Steps Fused System Formed
2-Amino-3-alkynylpyridine Sonogashira coupling, then acid-catalyzed cyclization 7-Azaindole
2,3-Diaminopyridine derivative Sequential Buchwald-Hartwig aminations, then cyclization with triphosgene Imidazo[4,5-b]pyridin-2-one
Benzylidene(o-iodopyridinyl)amine Palladium-catalyzed annulation with internal alkynes Pyridopyrrolo[2,1-a]isoindole

Synthesis of Chiral Derivatives and Enantioselective Transformations

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly for pharmaceutical applications. Derivatives of this compound can be synthesized in chiral, non-racemic forms.

Asymmetric Catalysis : Chiral ligands can be employed in transition metal-catalyzed reactions to induce enantioselectivity. For instance, the use of chiral bipyridine ligands in palladium-catalyzed allylic substitution has achieved high enantiomeric excess. researchgate.net Similar strategies could be applied to functionalize the pyridine ring of this compound.

Resolution of Racemates : A racemic derivative can be separated into its constituent enantiomers using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and removal of the auxiliary.

Use of Chiral Starting Materials : A straightforward method is to incorporate a chiral piece during the synthesis. For example, the benzoate ester could be hydrolyzed and the resulting pyridinol re-esterified with a chiral carboxylic acid. Alternatively, a chiral alcohol could be used in a transesterification reaction. In related systems, chiral alcohols have been attached via Mitsunobu or other etherification reactions to create chiral derivatives.

Atropisomerism : In sterically hindered biaryl systems that can be synthesized via Suzuki coupling, rotation around the aryl-aryl bond may be restricted, leading to stable, chiral atropisomers. Oxidative dimerization of chiral pyridine N-oxides has been shown to proceed with high diastereoselectivity, controlling the configuration of the newly formed chiral axis. researchgate.net

Advanced Synthetic Applications of 2 Iodopyridin 3 Yl Benzoate As a Versatile Chemical Building Block

Role in the Total Synthesis of Complex Natural Products and Designed Molecules

The total synthesis of complex natural products and intricately designed molecules represents a significant challenge in organic chemistry, often requiring the assembly of polyfunctionalized scaffolds. sioc-journal.cnnih.gov While direct examples detailing the use of 2-Iodopyridin-3-yl benzoate (B1203000) in completed total syntheses are not extensively documented, its structural motifs are emblematic of key intermediates in such campaigns. The 2-iodopyridine (B156620) framework is a well-established substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing complex molecular backbones.

The reactivity of the C-I bond is paramount, enabling chemists to employ a range of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of halo-pyridines with terminal alkynes is a common strategy for introducing carbon frameworks. rsc.orgrsc.org Similarly, Suzuki and Heck couplings allow for the facile introduction of aryl, heteroaryl, and vinyl substituents at the 2-position.

The benzoate group at the 3-position serves as a robust protecting group for the pyridinol functionality. Its stability to a wide array of reaction conditions, including those typically employed for cross-coupling at the C-I bond, is a significant asset. Following the construction of the desired carbon skeleton, the benzoate ester can be readily hydrolyzed under basic or acidic conditions to reveal the 3-hydroxyl group. This newly liberated functional group can then participate in subsequent reactions, such as etherification, oxidation, or conversion to a leaving group for nucleophilic substitution, thereby increasing the molecular complexity. This latent reactivity makes 2-Iodopyridin-3-yl benzoate a valuable linchpin in multi-step synthetic sequences aimed at complex target molecules.

Utilization in the Assembly of Diverse Heterocyclic Scaffolds

The construction of novel heterocyclic systems is a major focus of medicinal and materials chemistry. This compound provides a strategic entry point for the synthesis of a variety of heterocyclic structures, particularly those involving fused rings or linked heteroaromatic systems. nih.govmdpi.com

The synthesis of fused bicyclic systems containing a pyridine (B92270) ring is a common objective in drug discovery. The 2-iodo-3-functionalized pyridine core is an excellent precursor for such scaffolds. A prominent example is the synthesis of 7-azaindoles, which can be achieved through an initial Sonogashira coupling of a 3-alkynyl-2-aminopyridine, followed by a cyclization step. rsc.orgrsc.org While this example starts with a 2-amino group, this compound can be envisioned as a precursor to the necessary intermediates. The synthetic sequence would involve:

A cross-coupling reaction at the 2-iodo position.

Hydrolysis of the benzoate ester to unmask the 3-hydroxyl group.

Conversion of the hydroxyl group into an amine or another nucleophilic group required for the final intramolecular cyclization.

Another relevant example is the synthesis of unsymmetrical imidazo[4,5-b]pyridin-2-ones, which has been demonstrated starting from 2-chloro-3-iodopyridine. acs.org This synthesis involves sequential regioselective palladium-catalyzed aminations, first at the iodine-bearing carbon and then at the chlorine-bearing carbon, followed by cyclization. acs.org The higher reactivity of the C-I bond compared to the C-Cl bond directs the initial substitution, a principle that applies directly to the use of this compound in similar synthetic strategies.

Table 1: Representative Reactions for Pyridine-Fused Systems
Starting Material MotifKey Reaction SequenceResulting Fused SystemReference
2-Amino-3-iodopyridine1. Sonogashira Coupling 2. Acid-catalyzed Cyclization7-Azaindole rsc.org
2-Chloro-3-iodopyridine1. Pd-catalyzed Amination (at C-I) 2. Pd-catalyzed Amination (at C-Cl) 3. Cyclization with Triphosgene (B27547)Imidazo[4,5-b]pyridin-2-one acs.org

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry and materials science. Recent synthetic advancements have established efficient one-pot protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from carboxylic acids and aryl iodides. acs.orgnih.gov In this methodology, a carboxylic acid is activated and cyclized with a hydrazine (B178648) source, and the resulting intermediate undergoes an in-situ, copper-catalyzed C-H arylation with an aryl iodide.

This compound is an ideal coupling partner in such reactions. By reacting it with a suitable carboxylic acid under the established one-pot conditions, the 2-pyridyl moiety can be directly installed at the 5-position of the 1,3,4-oxadiazole ring. This provides a streamlined route to complex molecules containing both pyridine and oxadiazole heterocycles. The scope of this reaction is broad, tolerating a wide range of functional groups on both the carboxylic acid and the aryl iodide coupling partners. acs.orgnih.gov

Table 2: Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles via One-Pot Synthesis-Arylation
Carboxylic Acid PartnerAryl Iodide PartnerResulting Oxadiazole ProductReference
4-Fluorobenzoic acidIodobenzene2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole nih.gov
4-Bromo-2-methylbenzoic acid4-Iodopyridine2-(4-Bromo-2-methylphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole nih.gov
Nicotinic acid1-Iodo-2-methoxybenzene2-(2-Methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole acs.orgnih.gov
ProbenecidEthyl 4-iodobenzoateEthyl 4-(5-(4-(N,N-dipropylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzoate acs.orgnih.gov

Precursor to Pyridine-Fused Systems

Application in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Pyridine-based structures are frequently incorporated into ligands due to the strong coordinating ability of the pyridine nitrogen. nih.govambeed.com this compound is a valuable precursor for creating bespoke ligands, particularly bidentate ligands that can form stable chelate complexes with transition metals.

The primary route for ligand synthesis from this building block is through palladium-catalyzed cross-coupling reactions at the 2-position. acs.org For example, a Buchwald-Hartwig amination can be used to couple the 2-iodo position with a primary or secondary amine that bears another donor atom, such as a phosphine (B1218219) or another nitrogen atom. This would generate N,N- or P,N-type bidentate ligands. The steric and electronic properties of the resulting ligand can be fine-tuned by the choice of the nucleophile and by the substituent at the 3-position of the pyridine ring (the benzoate group or a derivative thereof). The use of well-defined palladium precatalysts can simplify these transformations and improve their efficiency. acs.org

Table 3: Potential Ligand Synthesis via Cross-Coupling
SubstrateCoupling PartnerReaction TypePotential Ligand Class
This compoundDiphenylphosphineBuchwald-Hartwig or similar P-C couplingP,N-Ligand
This compound2-(Aminomethyl)pyridineBuchwald-Hartwig C-N CouplingN,N,N-Tridentate Ligand
This compound8-AminoquinolineBuchwald-Hartwig C-N CouplingN,N-Bidentate Ligand

Use in the Preparation of Precursors for Functional Materials (excluding material properties)

The synthesis of organic functional materials often relies on the construction of extended π-conjugated systems. The iterative nature of cross-coupling reactions makes them ideal for the step-wise assembly of such molecules, and this compound provides an excellent platform for these synthetic strategies.

A typical approach would involve a sequence of palladium-catalyzed reactions. For example, a Suzuki coupling could be performed at the 2-iodo position to introduce an aryl or heteroaryl group. Following this initial coupling, the benzoate ester at the 3-position can be hydrolyzed. The resulting hydroxyl group can be converted into a triflate or another reactive leaving group, setting the stage for a second cross-coupling reaction at the 3-position. This sequential, site-selective functionalization allows for the controlled, directional synthesis of well-defined oligomeric or polymeric precursors.

Furthermore, the integration of heterocycles like 1,3,4-oxadiazoles, as discussed previously, is a known strategy for creating precursors to electron-transporting materials. orchid-chem.com A synthetic route could involve coupling this compound with a boronic acid ester-functionalized oxadiazole, or vice-versa, to generate a highly conjugated precursor molecule suitable for further elaboration or direct use in device fabrication studies.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Iodopyridin 3 Yl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Iodopyridin-3-yl benzoate (B1203000) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like 2-Iodopyridin-3-yl benzoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the benzoate ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the iodine atom and the ester functional group. For instance, protons on the pyridine ring would likely appear in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). For example, the carbon atom of the carbonyl group in the benzoate moiety would appear at a characteristic downfield shift. hmdb.caaskfilo.comnp-mrd.org The carbon attached to the iodine atom would also have a specific chemical shift.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govbiophysics.orgalfa-chemistry.com Fluorine-19 has a natural abundance of 100% and a large chemical shift range, making ¹⁹F NMR a powerful tool for detecting the presence and electronic environment of fluorine atoms in a molecule. nih.govbiophysics.orgalfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its local environment, providing valuable structural information. biophysics.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Related Structures

Compound/FragmentNucleusPredicted Chemical Shift (ppm)Multiplicity
2-Iodopyridine (B156620)¹H8.15-8.20d
7.60-7.65t
7.20-7.25d
6.75-6.80t
Methyl benzoate¹³C~167s (C=O)
~133s (Ar-C)
~130d (Ar-CH)
~129d (Ar-CH)
~52q (OCH₃)
2-Iodo-3-hydroxypyridine¹³C~150s (C-O)
~140d (C-H)
~125d (C-H)
~110s (C-I)
~105d (C-H)

Note: Data is based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary. hmdb.caaskfilo.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition and molecular weight of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). nih.govrsc.orgrsc.org

This precision allows for the unambiguous determination of the molecular formula of a compound. For example, the calculated exact mass of this compound (C₁₂H₈INO₂) can be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula. This is particularly useful in distinguishing between isomers or compounds with very similar nominal masses.

Common ionization techniques used in HRMS for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the mass of the intact molecule. The high resolution of the instrument allows for the differentiation of isotopes, further confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C=O stretch: A strong absorption band typically in the region of 1700-1750 cm⁻¹ for the ester carbonyl group. libretexts.org

C-O stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester. libretexts.org

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region. libretexts.org

Aromatic C-H stretching: Bands above 3000 cm⁻¹. libretexts.org

C-I stretch: A weaker absorption typically found in the far-infrared region (below 600 cm⁻¹).

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This makes Raman particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide complementary information, especially for the vibrations of the aromatic rings and the C-I bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide definitive information about its solid-state structure.

The technique involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms. The data obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the molecule.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This technique provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation (TLC, Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. uva.nlorgsyn.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify compounds.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. nih.govdoi.org The stationary phase is packed into a column, and the sample is loaded onto the top. The mobile phase is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC) to isolate the desired compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative technique. rsc.orgnih.gov It uses high pressure to force the mobile phase through a column with a very fine stationary phase, resulting in high resolution and rapid separations. HPLC can be used to:

Assess purity: Determine the percentage of the desired compound in a sample with high accuracy.

Isolate pure compounds: In preparative HPLC, larger columns are used to purify significant quantities of a substance.

Quantify compounds: By using a suitable detector and calibration standards, the concentration of a compound in a sample can be determined.

Different types of HPLC columns (e.g., normal-phase, reverse-phase) and detectors (e.g., UV-Vis, mass spectrometer) can be used depending on the properties of the compound being analyzed.

Computational and Theoretical Investigations of 2 Iodopyridin 3 Yl Benzoate and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. For 2-Iodopyridin-3-yl benzoate (B1203000), computational methods like Density Functional Theory (DFT) are employed to analyze its electronic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For instance, DFT calculations at the B3LYP level of theory can provide the energies of these orbitals. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. sapub.orgrasayanjournal.co.in The red-colored regions on the MEP map indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. rasayanjournal.co.in

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

ParameterValue (Illustrative)
EHOMO-0.04712 a.u researchgate.net
ELUMO-0.19799 a.u researchgate.net
HOMO-LUMO Gap4.105 eV researchgate.net

Note: The values presented are for a structurally related molecule and are for illustrative purposes to show the type of data generated from DFT calculations.

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. bruker.com Computational methods, particularly DFT, are highly effective in predicting and interpreting these spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the accurate assignment of vibrational bands to specific functional groups and bond vibrations within the 2-Iodopyridin-3-yl benzoate molecule. researchgate.net

The process often involves optimizing the molecular geometry at a chosen level of theory and basis set, followed by frequency calculations. sapub.org The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis can further be used to provide a detailed description of the character of each vibrational mode. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for Aromatic Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100-3000 researchgate.net
C=O stretching (ester)1750-1735
C=C stretching (aromatic ring)1600-1450 researchgate.net
C-O stretching (ester)1300-1200
C-I stretching600-500

Note: This table provides typical ranges for the functional groups present in this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. rsc.org They allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds. chemrxiv.org For reactions involving this compound, such as palladium-catalyzed coupling reactions, computational studies can elucidate the role of the catalyst, the substrate, and the reaction conditions. clockss.orgresearchgate.net

These calculations can map out the potential energy surface of a reaction, identifying intermediates and the transition states that connect them. chemrxiv.org The energy barriers associated with these transition states determine the reaction rate. mdpi.com By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the relative orientation of the pyridinyl and benzoate rings is of particular interest. Quantum chemical calculations can determine the energies of different conformers, identifying the most stable (lowest energy) conformation. iucr.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformations. This can be particularly useful for understanding how the molecule behaves in solution or interacts with other molecules.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Based on the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of a molecule. nih.gov These descriptors, often referred to as conceptual DFT descriptors, provide a quantitative measure of different aspects of reactivity. rasayanjournal.co.in

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

Q & A

Q. How can the crystal structure of 2-Iodopyridin-3-yl benzoate be determined using SHELX software?

Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction. Use SHELXT for structure solution (via dual-space algorithms) and SHELXL for refinement . Key steps:

  • Collect intensity data (Mo/Kα radiation, CCD detector).
  • Solve phase problem using Patterson or direct methods.
  • Refine anisotropically with SHELXL, incorporating hydrogen atoms via riding models.
  • Validate geometry using WinGX/ORTEP for visualization of displacement ellipsoids and packing diagrams .

Q. What experimental design principles apply when synthesizing this compound?

Methodological Answer: Design synthesis routes using retrosynthetic analysis:

  • Start with pyridine derivatives: iodination at position 2 (via electrophilic substitution) followed by esterification with benzoic acid.
  • Monitor reaction progress via TLC or NMR.
  • Optimize conditions (e.g., solvent, catalyst) using Design of Experiments (DoE) to maximize yield .
  • Theoretical feasibility can be pre-evaluated using metabolic pathway scoring systems to prioritize routes with higher thermodynamic favorability .

Q. How to conduct a literature review on this compound using academic databases?

Methodological Answer:

  • Use Google Scholar and SciFinder with keywords: "this compound," "iodopyridine derivatives," "benzoate ester synthesis."
  • Filter results by relevance (crystallography, synthetic pathways, bioactivity).
  • Cross-reference citations in foundational papers (e.g., SHELX publications ) and recent reviews. Avoid non-academic sources (e.g., commercial websites) .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for benzoate derivatives?

Methodological Answer: Discrepancies (e.g., sodium benzoate’s efficacy in HE treatment vs. null effects in meta-analyses ) require:

  • Dose-response analysis : Compare cytotoxicity thresholds (e.g., IC50 in HepG2 vs. THLE2 cells ).
  • Study design critique : Assess differences in participant cohorts, administration routes, or control groups.
  • Meta-regression : Pool data from multiple studies to identify confounding variables (e.g., renal function in sodium benzoate trials ).

Q. How to evaluate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Synthesize analogs with substitutions at iodine or benzoate positions.
  • Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using standardized assays (e.g., MTT for cell viability ).
  • Corrogate structural features (e.g., electronegativity of iodine, steric effects) with activity via QSAR modeling.
  • Validate hypotheses with crystallographic data (e.g., halogen bonding patterns in SHELXL-refined structures ).

Q. What statistical methods are appropriate for analyzing cytotoxicity data?

Methodological Answer:

  • Use ANOVA (single-factor) to compare mean viability across dose groups (e.g., 10–25 μg/ml potassium benzoate ).
  • Apply post-hoc tests (e.g., Tukey’s HSD) to identify significant differences (*p<0.05, **p<0.01) .
  • Generate dose-response curves (logistic regression) to calculate EC50/IC50 values .

Q. How to optimize synthetic pathways using biosynthetic evaluation tools?

Methodological Answer:

  • Apply metabolic pathway reconstruction (e.g., for benzoate derivatives ):
    • Score pathways by theoretical yield, energy requirements, and enzyme compatibility.
    • Prioritize routes with minimal side reactions (e.g., decarboxylation).
  • Validate in vitro: Use HPLC/MS to quantify intermediates and final product purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.